molecular formula C12H27O4P B031779 Triisobutyl phosphate CAS No. 126-71-6

Triisobutyl phosphate

Cat. No. B031779
CAS RN: 126-71-6
M. Wt: 266.31 g/mol
InChI Key: HRKAMJBPFPHCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisobutyl phosphate is a compound that has been studied extensively in various scientific contexts. It shares similarities with other trialkyl phosphates like tributyl phosphate (TBP), a well-known extractant in the nuclear fuel cycle.

Synthesis Analysis

The synthesis of phosphate esters, including triisobutyl phosphate, typically involves the reaction of alcohols with phosphoric acid or its derivatives. A study by Sakakura, Katsukawa, and Ishihara (2005) discusses the synthesis of phosphate monoesters from phosphoric acid and alcohols, a process relevant to the production of triisobutyl phosphate (Sakakura, Katsukawa, & Ishihara, 2005).

Molecular Structure Analysis

The molecular structure of triisobutyl phosphate can be inferred from studies on similar compounds. For instance, Wang Jin-tang (2007) synthesized tris(2,4-di-tert-butyphenyl)phosphate and analyzed its crystal structure, providing insights into the structural characteristics of trialkyl phosphates (Wang Jin-tang, 2007).

Chemical Reactions and Properties

The chemical reactions involving triisobutyl phosphate can be complex. A study by Gao et al. (2005) explored the reaction of tributyl phosphate with oxidized iron, shedding light on the surface chemistry and tribological significance of such interactions (Gao et al., 2005).

Physical Properties Analysis

The physical properties of triisobutyl phosphate can be derived from studies on tributyl phosphate. Wright and Paviet-Hartmann (2010) reviewed the physical and chemical properties of tributyl phosphate systems, including data on solvent degradation and kinetics (Wright & Paviet-Hartmann, 2010).

Chemical Properties Analysis

Understanding the chemical properties of triisobutyl phosphate is crucial for various applications. Research by Liu et al. (2019) on the biodegradation mechanism of tributyl phosphate by a strain of Sphingomonas provides insights into the chemical stability and potential environmental impact of such compounds (Liu, Lin, Dong, & Li, 2019).

Scientific Research Applications

  • Nanomaterial Synthesis : TBP can synthesize multiwalled, microporous rare-earth phosphate nanofibers and nanotubes, with potential applications in several fields (Li et al., 2008).

  • Metal Extraction : It is effective in extracting lead from hydrochloric acid, useful in the analysis of gun-metal (Yadav & Khopkar, 1971).

  • Impact on Marine Life : TBP inhibits algal growth and photosynthesis in Phaeodactylum tricornutum, affecting fatty acid content and inducing oxidative stress (Song et al., 2016).

  • Biomedical Research : Exposure to TBP disrupts Krebs cycle energy metabolism in rats, offering a biomarker signature for its exposure (Neerathilingam et al., 2010).

  • Chemical Analysis : TBP isomers exhibit different affinities and extraction capabilities for water and hydrochloric acid, relevant for industrial processes (Chiarizia et al., 2006).

  • Biodegradation : Certain bacterial strains, like Pseudomonas pseudoalcaligenes and Rhodopseudomonas palustris, have shown potential in degrading TBP in low-level nuclear waste (Chaudhari et al., 2009; Berne et al., 2007).

  • Environmental Remediation : Aerobic granular biofilms can effectively degrade TBP in waste streams, providing a method for treating TBP-bearing wastes and bioremediation of contaminated sites (Nancharaiah et al., 2015).

  • Spectroscopy : A high-resolution nuclear magnetic resonance technique was developed for determining the water content of TBP (Murray & Axtmann, 1959).

Safety And Hazards

Triisobutyl phosphate may cause an allergic skin reaction . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Future Directions

Triisobutyl phosphate has a wide range of applications, including as a flame-retardant plasticizer for cellulose-based plastics and synthetic resins, and as a solvent for inks, synthetic resins, gums, adhesives, and herbicide and fungicide concentrates . It is also used as a defoamer in various applications . Its use in the production of solutions of synthetic resins and natural rubber is also noted . Given its diverse applications, it is likely that research and development in these areas will continue.

properties

IUPAC Name

tris(2-methylpropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P/c1-10(2)7-14-17(13,15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKAMJBPFPHCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040698
Record name Triisobutyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [MSDSonline] Insoluble in water (265 mg/L at 25 deg C); [IUCLID]
Record name Phosphoric acid, tris(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8202
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Triisobutyl phosphate

CAS RN

126-71-6
Record name Triisobutyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-isobutylphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIISOBUTYL PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, tris(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triisobutyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisobutyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRI-ISOBUTYLPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MKE1AR3GB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisobutyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triisobutyl phosphate
Reactant of Route 3
Reactant of Route 3
Triisobutyl phosphate
Reactant of Route 4
Reactant of Route 4
Triisobutyl phosphate
Reactant of Route 5
Reactant of Route 5
Triisobutyl phosphate
Reactant of Route 6
Reactant of Route 6
Triisobutyl phosphate

Citations

For This Compound
430
Citations
D Gao, X Yu, Y Guo, S Wang, M Liu, T Deng… - Chemical Research in …, 2015 - Springer
… In this work, three types of ILs were tested with triisobutyl phosphate(TIBP) as the neutral extractant and kerosene used only as the diluent for extracting lithium from the aqueous solution…
Number of citations: 60 link.springer.com
JH Burns, GM Brown, RR Ryan - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
… However, the analog with triisobutyl phosphate (tibp) crystallizes readily; so we determined its structure because it provides essentially the same chemical information. In spite of its …
Number of citations: 33 scripts.iucr.org
C Yao, Y Li, J Li, C Jiang, K **g, S Zhang… - Journal of Hazardous …, 2023 - Elsevier
Although organophosphate esters (OPEs) degradation has been widely studied, the degradation of their metabolites is always ignored. Triisobutyl phosphate (TiBP), a typical alkyl-…
Number of citations: 3 www.sciencedirect.com
C Yao, Y Li, C Jiang, J Li, K **g, S Zhang, H Yang… - Environmental …, 2023 - Elsevier
… This study investigated the ability of activated sludge (AS) to biodegrade triisobutyl phosphate (TiBP) after acclimation in an AS bioreactor by adding 50 mg/L TiBP. The bioreactor …
Number of citations: 3 www.sciencedirect.com
A Sattari, M Kavousi, EK Alamdari - Transactions of the Indian Institute of …, 2017 - Springer
The objective of the present study was to investigate the mechanism of selenium extraction in hydrochloric media by solvent extraction which was carried out in two steps. First, the …
Number of citations: 11 link.springer.com
MP Marino, DG Placek - CHEMICAL INDUSTRIES-NEW YORK …, 1999 - books.google.com
… Trin-butyl phosphate (TBP), used in aircraft hydraulic fluid, is the most important of the synthetic base stocks today, but there has been recent interest in triisobutyl phosphate (TiBP), …
Number of citations: 17 www.google.com
W Rosenberger, M Bader - The MAK‐Collection for …, 2002 - Wiley Online Library
… Triisobutyl phosphate is a colourless liquid (molar mass 266.3 g/mol, boiling point 272.5C at … Triisobutyl phosphate is used in various aqueous systems as an anti-foaming agent, where …
Number of citations: 3 onlinelibrary.wiley.com
LL Burger - 1955 - osti.gov
… These authors em.ployed hydrochloric acid and hydrobromic acid to dealkylate TBP, triisobutyl phosphate, trisecondary butyl phosphate and triisooctyl phosphate. Hydrogen chloride …
Number of citations: 20 www.osti.gov
ET Karaseva, VE Karasev, NI Sigula… - Koordinatsionnaya …, 1979 - inis.iaea.org
[en] Single crystals of complex of rare-earth elements with 1-phenyl-3-methyl-4-benzoylpyrazolone-5 and triisobutyl-phosphate of the composition M (PMBP) 3 x2TIBP are obtained. …
Number of citations: 7 inis.iaea.org
M Bouillenne-walrand, J Khaladji… - Arch. Inst. bot. Univ …, 1962 - cabdirect.org
At Centre de Bes. des Hormones végét., Centre de Bes. d'Aubervaluers, and Inst, de Bot., Univ. de Liège, mono-and di-Cl phenolic compounds were shown to be less toxic to …
Number of citations: 0 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.